molecular formula C14H20N2O3 B256009 N-(2-ethoxyphenyl)-2-(morpholin-4-yl)acetamide

N-(2-ethoxyphenyl)-2-(morpholin-4-yl)acetamide

Cat. No.: B256009
M. Wt: 264.32 g/mol
InChI Key: DYUCXKOCWZPISZ-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-(morpholin-4-yl)acetamide is an organic compound that belongs to the class of acetamides. This compound is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a morpholine ring through an acetamide linkage. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of N-(2-ethoxyphenyl)-2-(morpholin-4-yl)acetamide typically begins with 2-ethoxyaniline and 4-morpholinecarboxylic acid.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-(2-ethoxyphenyl)-2-(morpholin-4-yl)acetamide can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: The compound can be reduced at the amide linkage to form corresponding amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Formation of 2-ethoxybenzoic acid or 2-ethoxybenzaldehyde.

    Reduction: Formation of N-(2-ethoxyphenyl)-2-(4-morpholinyl)ethylamine.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

N-(2-ethoxyphenyl)-2-(morpholin-4-yl)acetamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It can serve as a model compound for studying the effects of acetamides on biological systems.

Medicine

This compound has potential applications in medicinal chemistry. It is investigated for its pharmacological properties, including its potential as an analgesic or anti-inflammatory agent.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-(morpholin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it could inhibit an enzyme involved in pain signaling, thereby providing analgesic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-2-(4-morpholinyl)acetamide
  • N-(2-ethoxyphenyl)-2-(4-piperidinyl)acetamide
  • N-(2-ethoxyphenyl)-2-(4-pyrrolidinyl)acetamide

Uniqueness

N-(2-ethoxyphenyl)-2-(morpholin-4-yl)acetamide is unique due to the presence of both the ethoxy group and the morpholine ring. This combination imparts specific chemical and biological properties that differentiate it from other similar compounds. For instance, the morpholine ring can enhance the compound’s solubility and bioavailability, making it more effective in certain applications.

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject of study in chemistry, biology, medicine, and industrial processes.

Properties

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-2-morpholin-4-ylacetamide

InChI

InChI=1S/C14H20N2O3/c1-2-19-13-6-4-3-5-12(13)15-14(17)11-16-7-9-18-10-8-16/h3-6H,2,7-11H2,1H3,(H,15,17)

InChI Key

DYUCXKOCWZPISZ-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(=O)CN2CCOCC2

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2CCOCC2

Origin of Product

United States

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